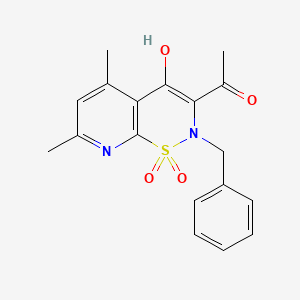
Ethanone, 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-, S,S-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-, S,S-dioxide is a complex organic compound that belongs to the class of pyridothiazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-, S,S-dioxide typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiazines, which undergo various chemical transformations such as alkylation, oxidation, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of catalysts, high-pressure reactors, and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and pathways. It can serve as a probe to investigate the mechanisms of action of related compounds.
Medicine
In medicinal chemistry, this compound is of interest due to its potential therapeutic properties. It may be investigated for its efficacy in treating various diseases and conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-, S,S-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone, 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-, S,S-dioxide can be compared with other pyridothiazine derivatives, such as:
- 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-ethanone
- 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-propanone
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the S,S-dioxide group, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
108586-70-5 |
|---|---|
Molekularformel |
C18H18N2O4S |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
1-(2-benzyl-4-hydroxy-5,7-dimethyl-1,1-dioxopyrido[3,2-e]thiazin-3-yl)ethanone |
InChI |
InChI=1S/C18H18N2O4S/c1-11-9-12(2)19-18-15(11)17(22)16(13(3)21)20(25(18,23)24)10-14-7-5-4-6-8-14/h4-9,22H,10H2,1-3H3 |
InChI-Schlüssel |
SNEKMBDYLWEMIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C(=C(N(S2(=O)=O)CC3=CC=CC=C3)C(=O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















